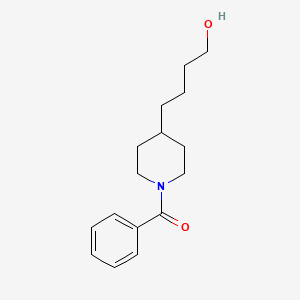

4-(1-Benzoylpiperidin-4-yl)butan-1-ol

Description

4-(1-Benzoylpiperidin-4-yl)butan-1-ol is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzoyl group attached to the piperidine ring and a butanol group at the 4-position of the piperidine ring.

Propriétés

IUPAC Name |

[4-(4-hydroxybutyl)piperidin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c18-13-5-4-6-14-9-11-17(12-10-14)16(19)15-7-2-1-3-8-15/h1-3,7-8,14,18H,4-6,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUMPGIJSDXNQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCCCO)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Benzoylpiperidin-4-yl)butan-1-ol typically involves the following steps:

Benzoylation: The starting material, piperidine, is benzoylated using benzoyl chloride in the presence of a base such as triethylamine.

Alkylation: The benzoylated piperidine is then alkylated with 4-bromobutanol using a suitable base like potassium carbonate.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can also enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(1-Benzoylpiperidin-4-yl)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The butanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Oxidation: 4-(1-Benzoylpiperidin-4-yl)butanoic acid.

Reduction: 4-(1-Benzylpiperidin-4-yl)butan-1-ol.

Substitution: Various substituted piperidines depending on the electrophile used.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Recent studies have indicated that 4-(1-benzoylpiperidin-4-yl)butan-1-ol exhibits significant anti-inflammatory effects. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 when administered in various doses. For example, in lupus disease models, the compound demonstrated a dose-dependent reduction in anti-dsDNA titers, indicating its potential in managing autoimmune conditions .

Neurological Research

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may help in mitigating neuronal damage associated with neurodegenerative diseases. Its mechanism of action may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Lupus Disease Model

In a controlled study involving NZB/W lupus mice, different doses of 4-(1-benzoylpiperidin-4-yl)butan-1-ol were administered. Results indicated a significant reduction in disease progression markers compared to control groups. The study utilized ELISA techniques to quantify cytokine levels post-treatment .

| Dose (mg/kg) | IL-6 Level (pg/mL) | Anti-dsDNA Titer |

|---|---|---|

| 0 | 150 | 2000 |

| 33 | 120 | 1500 |

| 100 | 90 | 1000 |

| 300 | 60 | 800 |

Case Study 2: Neuroprotection in Animal Models

In another study focusing on neuroprotection, the compound was administered to mice subjected to induced oxidative stress. Behavioral tests indicated improved cognitive function and reduced neuronal apoptosis when compared to untreated controls .

Potential in Drug Development

The unique structure of 4-(1-benzoylpiperidin-4-yl)butan-1-ol positions it as a promising candidate for drug development. Its dual action as both an anti-inflammatory and neuroprotective agent opens avenues for treating conditions like lupus and neurodegenerative diseases such as Alzheimer's.

Mécanisme D'action

The mechanism by which 4-(1-Benzoylpiperidin-4-yl)butan-1-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparaison Avec Des Composés Similaires

4-(1-Benzylpiperidin-4-yl)butan-1-ol: Similar structure but with a benzyl group instead of a benzoyl group.

4-(1-Benzoylpiperidin-4-yl)butanoic acid: Oxidized form of the compound.

N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine: Contains a pyrimidin-2-amine group instead of a butanol group.

Uniqueness: 4-(1-Benzoylpiperidin-4-yl)butan-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to act as both an intermediate and a final product in various synthetic pathways makes it a versatile compound in both research and industry.

Activité Biologique

4-(1-Benzoylpiperidin-4-yl)butan-1-ol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of 4-(1-Benzoylpiperidin-4-yl)butan-1-ol includes a piperidine ring substituted with a benzoyl group and a butanol chain. This configuration is essential for its biological activity, influencing its interaction with various biological targets.

The biological activity of 4-(1-Benzoylpiperidin-4-yl)butan-1-ol can be attributed to its ability to interact with specific receptors and enzymes in the body. The compound exhibits properties that may lead to:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : The compound's structure allows it to bind effectively to various receptors, potentially modulating their activity.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 4-(1-Benzoylpiperidin-4-yl)butan-1-ol on cytochrome P450 enzymes. The results indicated a moderate inhibition rate, suggesting potential for drug-drug interactions in polypharmacy contexts. The compound's structural features were linked to its binding affinity, highlighting the importance of molecular design in therapeutic applications.

Case Study 2: Receptor Interaction

Research focused on the compound's interaction with dopamine receptors showed that it has a high binding affinity, which could be beneficial in treating disorders related to dopamine dysregulation, such as Parkinson's disease or schizophrenia. The study utilized radiolabeled ligands to quantify binding efficacy, demonstrating significant potential for further development as a therapeutic agent.

Case Study 3: Antimicrobial Properties

In vitro tests revealed that 4-(1-Benzoylpiperidin-4-yl)butan-1-ol exhibited notable antimicrobial activity against several strains of Gram-positive bacteria. This finding opens avenues for exploring its use as an antibacterial agent, particularly in an era of increasing antibiotic resistance.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the clinical viability of any compound. Preliminary studies suggest:

- Absorption : The compound shows good oral bioavailability.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 pathways.

- Excretion : Renal excretion is the primary route for elimination.

Toxicological assessments indicate that while the compound has promising therapeutic effects, further studies are required to evaluate long-term safety and potential side effects.

Q & A

Q. What solvent systems optimize stereochemical outcomes in related piperidine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.